molecular formula C14H12BrNO2 B2689357 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid CAS No. 1376013-52-3

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B2689357
CAS No.: 1376013-52-3
M. Wt: 306.159
InChI Key: IWHYAUQGNPZERJ-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropyl group at the 2nd position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position of the quinoline ring. Its molecular formula is C14H12BrNO2, and it has a molecular weight of 306.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the quinoline core, followed by functional group modifications to introduce the bromine, cyclopropyl, and methyl groups.

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.

    Methylation: The methyl group at the 3rd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified to form esters using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium methoxide.

    Esterification: Alcohols, sulfuric acid, hydrochloric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

    Esterification: Quinoline esters.

Scientific Research Applications

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the carboxylic acid group can facilitate binding to active sites, while the quinoline core can intercalate with DNA or interact with protein structures.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylquinoline-3-carboxylic acid: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropyl-3-methylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom.

    6-Bromo-2-cyclopropylquinoline-4-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-7-12(14(17)18)10-6-9(15)4-5-11(10)16-13(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHYAUQGNPZERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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